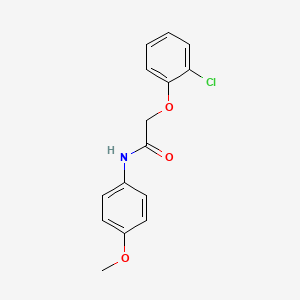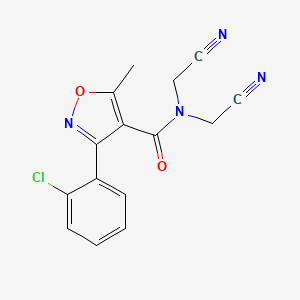![molecular formula C21H12N2O6S B11690990 2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11690990.png)
2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitrophenyl group, a sulfanyl group, and a dioxoisoindole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The key steps include:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfurization: Addition of the sulfanyl group to the nitrophenyl ring.
Cyclization: Formation of the isoindole ring system.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: For efficient and controlled nitration and sulfurization reactions.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which 2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example:
Antimicrobial Activity: Disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: shares structural similarities with other isoindole derivatives and nitrophenyl compounds.
Uniqueness
- The presence of both nitrophenyl and sulfanyl groups in the same molecule provides unique chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C21H12N2O6S |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C21H12N2O6S/c24-19-17-10-1-12(21(26)27)11-18(17)20(25)22(19)13-2-6-15(7-3-13)30-16-8-4-14(5-9-16)23(28)29/h1-11H,(H,26,27) |
InChIキー |
QAPFYQBWFUKREN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)SC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-N-(3-nitrophenyl)propanamide](/img/structure/B11690913.png)
![2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11690918.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11690921.png)

![(2Z)-2-[(2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11690935.png)

![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690941.png)

![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11690944.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690947.png)
![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11690970.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690971.png)
